![molecular formula C20H21N3O5S B14163700 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include strong acids, bases, and oxidizing agents .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown promise as an inhibitor of specific pathways involved in disease processes, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating the associated biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- include other pyrrolo[2,3-b]pyridine derivatives. These compounds share a common core structure but differ in their functional groups, which can significantly impact their biological activity and applications. Some examples include:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives: These compounds vary in their substituents, leading to differences in their inhibitory activity against specific targets.
Other FGFR inhibitors: Compounds such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398 are also FGFR inhibitors but differ in their chemical structures and specific activities.
Propriétés
Formule moléculaire |
C20H21N3O5S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropanoylamino)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O5S/c1-12-5-7-15(8-6-12)29(27,28)23-16(18(24)25)10-13-9-14(11-21-17(13)23)22-19(26)20(2,3)4/h5-11H,1-4H3,(H,22,26)(H,24,25) |
Clé InChI |
GBGIXBYLIVNPQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)NC(=O)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
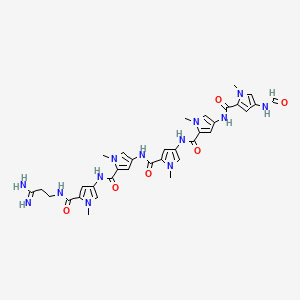
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)

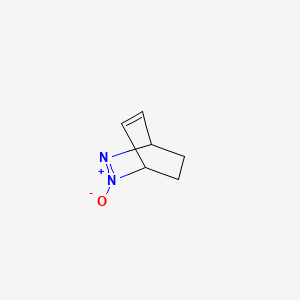
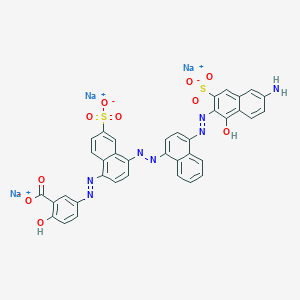
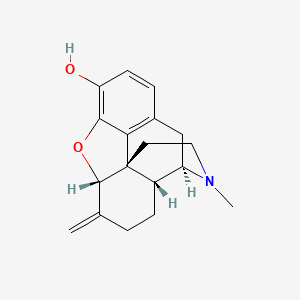
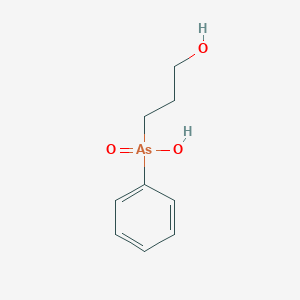
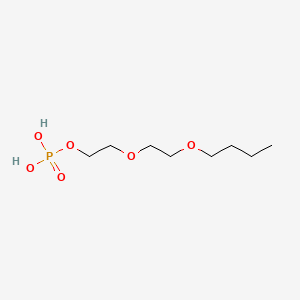
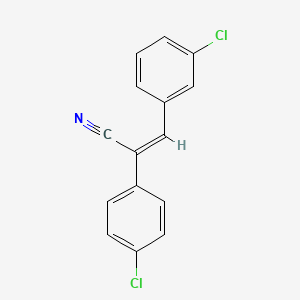
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
